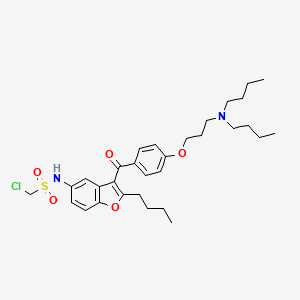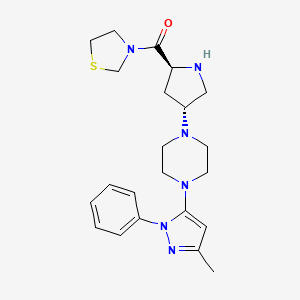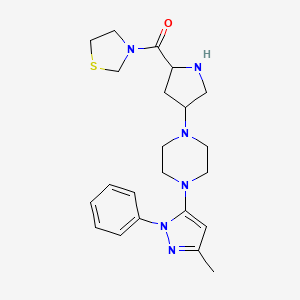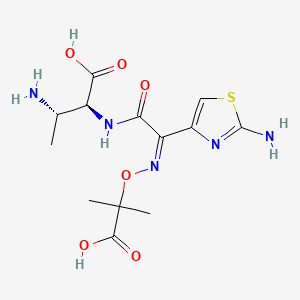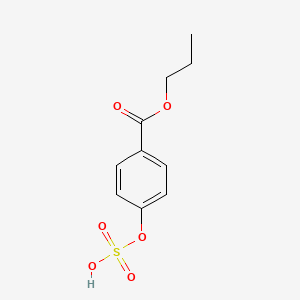
Propyl paraben sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylparaben is a propyl ester of p-hydroxybenzoic acid, a widely used broad-spectrum preservative used in personal care products, pharmaceuticals, and some foods . It has intensive growth-inhibiting effects on mold fungi, yeasts, and bacteria . Propylparaben is a white crystalline powder, without odor, with anionic ionicity .
Synthesis Analysis
Parabens, including Propylparaben, are derivatives of p-hydroxybenzoic acid and are used in industry, particularly in pharmaceutical, cosmetics, and food, due to their appealing characteristic of acting as preservatives and antimicrobial compounds . They are produced by the esterification of para-hydroxybenzoic acid with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Propylparaben is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Propylparaben is a white crystalline powder, without odor, with anionic ionicity . It is used to extend the shelf-life of a product life by preventing microbial contamination .科学的研究の応用
Pharmacokinetics in Humans : Propyl paraben is rapidly absorbed and eliminated in humans, with a study revealing a terminal half-life of 2.9 hours after oral administration. The study developed a multi-compartment model to describe the disposition of Propyl paraben and its metabolites, which can be used for risk assessment and biomonitoring (Shin et al., 2019).
Presence in Body Fluids : Parabens, including Propyl paraben, have been found in urine, serum, and seminal plasma of humans, indicating widespread exposure. This study also found significant correlations between the concentrations of various parabens in these body fluids (Frederiksen et al., 2011).
Effects on Male Reproduction : A study on the relationship between urinary paraben concentrations and male reproductive health found no significant associations between Propyl paraben and hormone levels or semen quality. However, the study suggests further investigation due to the variability in exposure and modest sample size (Meeker et al., 2010).
Adverse Effects on Male Reproductive System : Propyl paraben has been shown to adversely affect hormonal secretion and male reproductive functions in animal studies, with significant decreases observed in daily sperm production and serum testosterone concentration at certain exposure levels (Oishi, 2002).
Safety Assessment : A comprehensive review of Propyl paraben’s safety revealed that it is relatively non-toxic, not carcinogenic, mutagenic, or clastogenic. However, sensitization can occur when applied to damaged or broken skin. This study also discussed the potential link between Propyl paraben and mitochondrial failure (Soni et al., 2001).
Widespread Human Exposure : Parabens, including Propyl paraben, are detected in a significant portion of the U.S. population, indicating widespread exposure. Differences in urinary concentrations were observed based on sex and race/ethnicity, reflecting usage patterns of personal care products containing these compounds (Calafat et al., 2010).
Antibacterial Properties : Propyl paraben has been shown to induce potassium efflux in Escherichia coli, suggesting a mechanism for its antibacterial properties related to bacterial membrane activity (Bredin et al., 2005).
Antiandrogenic Activity : In an animal study, Propyl paraben was found to have antiandrogenic activity, evidenced by decreased accessory sex organ weights and alterations in hormone levels and tissue structure following exposure (Özdemir et al., 2018).
Environmental Impact : Parabens, including Propyl paraben, are persistent in aquatic environments and are considered emerging contaminants. Despite wastewater treatments, they are found in surface water and sediments, raising concerns about their impact on ecosystems and human health (Haman et al., 2015).
Method for Urinary Analysis : A method for the determination of parabens in human urine was developed, which enhances sample preparation and allows for accurate analysis of parabens in epidemiological studies. This method is critical for assessing human exposure to parabens, including Propyl paraben (Schlittenbauer et al., 2016).
作用機序
Parabens are thought to act by disrupting membrane transport processes or by inhibiting synthesis of DNA and RNA or of some key enzymes, such as ATPases and phosphotransferases, in some bacterial species . Propylparaben is considered more active against more bacteria than methylparaben . Its preservative’s mechanism is to destroy the microorganism‘s cell membrane, and denaturalize the cells’ protein, finally restrain the activity of respiratory enzyme and electronic transmission enzyme .
将来の方向性
There is ongoing research to evaluate the potential health implications of paraben usage . These chemicals have received significant public attention after studies published almost 20 years ago suggested plausible associations between Propylparaben exposures and breast cancer . There are also concerns about its possible interaction and disruption of estrogen in the endocrine system . Exposure to high levels of Propylparabens has been correlated to lower sperm and testosterone production in males in animal studies .
特性
IUPAC Name |
propyl 4-sulfooxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBGFBWJOHXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

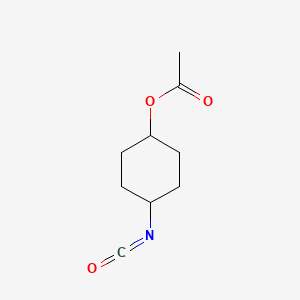
![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



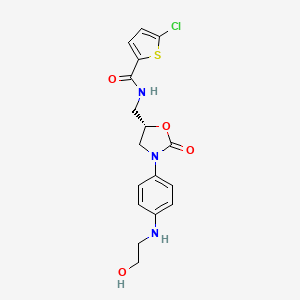
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
